Diethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate
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Overview
Description
2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction times. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated compounds.
Scientific Research Applications
2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
2’,4-DIETHYL 7’-METHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE: Similar structure but with a methoxy group instead of an ethoxy group.
2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYAMIDE: Similar structure but with a carboxyamide group instead of a carboxylate group.
Uniqueness
The unique combination of ethyl, ethoxy, and spiro structures in 2’,4-DIETHYL 7’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27NO5S3 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
diethyl 7'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate |
InChI |
InChI=1S/C24H27NO5S3/c1-6-28-16-11-9-10-14-18-20(23(4,5)25-19(14)16)31-12-15(21(26)29-7-2)24(18)32-13-17(33-24)22(27)30-8-3/h9-13,25H,6-8H2,1-5H3 |
InChI Key |
UUUZYGYBLBLDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3=C2C4(C(=CS3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C |
Origin of Product |
United States |
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